![molecular formula C12H10N2O2 B054647 Ethyl 6-cyano-1H-indole-2-carboxylate CAS No. 104291-81-8](/img/structure/B54647.png)
Ethyl 6-cyano-1H-indole-2-carboxylate
Overview
Description
Ethyl 6-cyano-1H-indole-2-carboxylate is a chemical compound with the molecular formula C12H10N2O2 . It has a molecular weight of 214.22 and is typically a solid at room temperature .
Synthesis Analysis
The synthesis of Ethyl 6-cyano-1H-indole-2-carboxylate involves several steps. One method involves the use of sodium hydroxide in ethanol for 3 hours, followed by heating . Another method involves the use of zinc in water and acetic acid . Further details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The InChI code for Ethyl 6-cyano-1H-indole-2-carboxylate is 1S/C12H10N2O2/c1-2-16-12(15)11-6-9-4-3-8(7-13)5-10(9)14-11/h3-6,14H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Chemical Reactions Analysis
Ethyl 6-cyano-1H-indole-2-carboxylate is a chemical reagent used in the synthesis of various compounds . It has been used in the synthesis of benzofuran inhibitors . More details about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
Ethyl 6-cyano-1H-indole-2-carboxylate is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . Ethyl 6-cyano-1H-indole-2-carboxylate can be used in the synthesis of these derivatives .
Treatment of Cancer Cells
Indole derivatives, including Ethyl 6-cyano-1H-indole-2-carboxylate, have shown potential in the treatment of cancer cells . They have attracted increasing attention in recent years for their biologically vital properties .
Treatment of Microbes
Indole derivatives have also been used in the treatment of microbes . Their biological properties make them effective in combating various types of microbial infections .
Treatment of Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . Their diverse biological properties make them suitable for this purpose .
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . They have been used in the development of antiviral agents .
Anti-inflammatory Activity
Certain indole derivatives have shown anti-inflammatory and analgesic activities . They have been used in the treatment of inflammation and pain .
7. Reactant for Preparation of Other Compounds Ethyl 6-cyano-1H-indole-2-carboxylate can be used as a reactant for the preparation of various other compounds . These include CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents, and an antiproliferative agent against human leukemia K562 cells .
Antioxidant Activity
Indole derivatives also possess antioxidant activity . They have been used in the development of antioxidants .
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 6-cyano-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to various changes in cellular function.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and light can significantly impact the stability and efficacy of many compounds .
properties
IUPAC Name |
ethyl 6-cyano-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-4-3-8(7-13)5-10(9)14-11/h3-6,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCDNWPSPSMAPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405807 | |
Record name | Ethyl 6-cyano-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-cyano-1H-indole-2-carboxylate | |
CAS RN |
104291-81-8 | |
Record name | Ethyl 6-cyano-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.